[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and a benzyl ester moiety. The stereochemistry of the compound is defined by the (S)-configuration at the amino acid residue, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the piperidine ring, followed by the introduction of the amino acid residue and the cyclopropyl group. The final step involves the esterification of the carbamic acid with benzyl alcohol.
Piperidine Ring Formation: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of Amino Acid Residue: The (S)-2-Amino-3-methyl-butyryl group can be introduced through peptide coupling reactions using standard reagents such as carbodiimides or phosphonium salts.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol, typically using acid catalysts or coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the ester to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its stereochemistry and functional groups make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests that it could interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid methyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid ethyl ester
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid propyl ester
Uniqueness
The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester lies in its specific combination of functional groups and stereochemistry. The presence of the benzyl ester moiety, in particular, can influence its reactivity and interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-12-10-17(11-13-24)14-25(19-8-9-19)22(27)28-15-18-6-4-3-5-7-18/h3-7,16-17,19-20H,8-15,23H2,1-2H3/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPQRISODUHGMC-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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